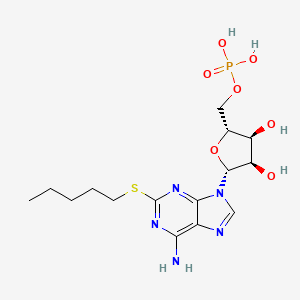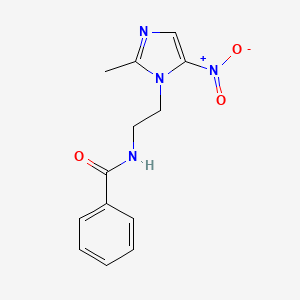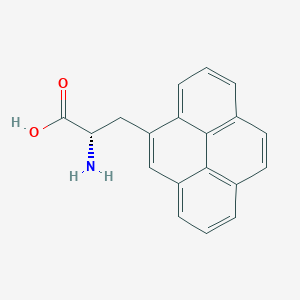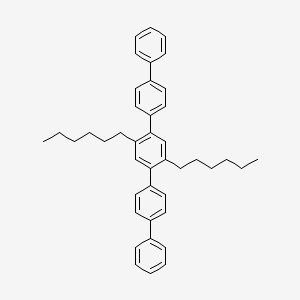
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene is an organic compound that belongs to the class of polyphenylbenzenes This compound is characterized by its unique structure, which includes two hexyl groups and two phenylphenyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Benzene Structure: The initial step involves the formation of the benzene core with appropriate substituents. This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Attachment of Hexyl Groups: The hexyl groups are introduced via alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride.
Introduction of Phenylphenyl Groups: The phenylphenyl groups are attached through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with phenylboronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.
化学反应分析
Types of Reactions
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones, phenols, or carboxylic acids.
Reduction: Alkylbenzenes or cyclohexyl derivatives.
Substitution: Halogenated benzenes, amines, or thiols.
科学研究应用
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: Serves as a model compound for studying the effects of substituents on the electronic properties of polyphenylbenzenes.
Biology and Medicine:
作用机制
The mechanism of action of 1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene in its applications is largely dependent on its electronic properties and ability to interact with other molecules. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, the compound’s hydrophobic and aromatic nature enables it to interact with lipid membranes and proteins, potentially affecting their function.
相似化合物的比较
Similar Compounds
- 1,4-bis(2,5-dimethoxyphenyl)benzene
- 1,4-bis(2,5-diphenylphenyl)benzene
- 1,4-dibromo-2,5-bis(phenylalkoxy)benzene
Uniqueness
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene is unique due to the presence of both hexyl and phenylphenyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where specific electronic properties are crucial.
属性
分子式 |
C42H46 |
|---|---|
分子量 |
550.8 g/mol |
IUPAC 名称 |
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene |
InChI |
InChI=1S/C42H46/c1-3-5-7-11-21-39-31-42(38-29-25-36(26-30-38)34-19-15-10-16-20-34)40(22-12-8-6-4-2)32-41(39)37-27-23-35(24-28-37)33-17-13-9-14-18-33/h9-10,13-20,23-32H,3-8,11-12,21-22H2,1-2H3 |
InChI 键 |
FGGXKTXKGWTFKR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC(=C(C=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCCCCC)C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



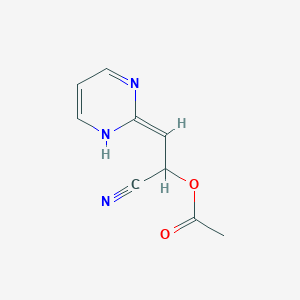
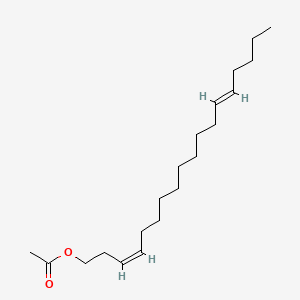
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
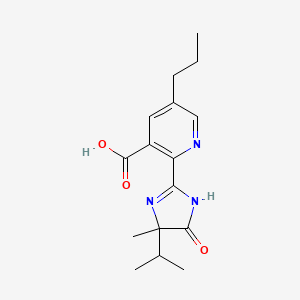
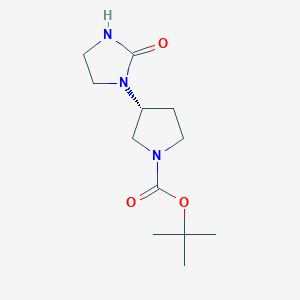
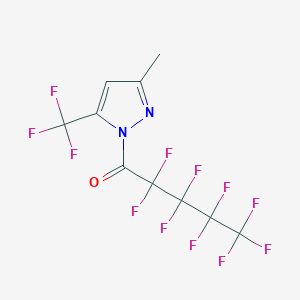
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
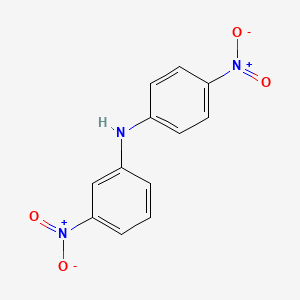
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
